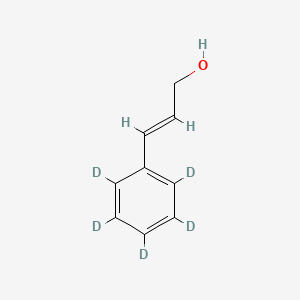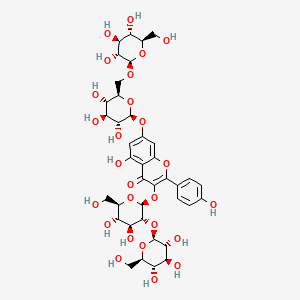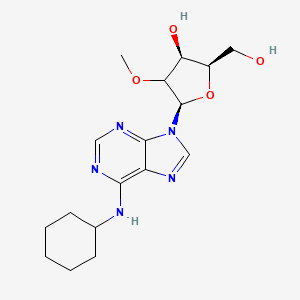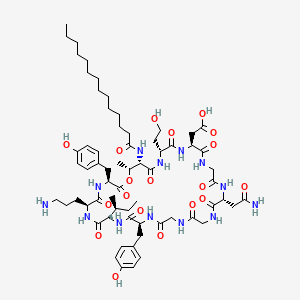
4-Acetamidobutanoic acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamidobutanoic acid-d3, also known as N-acetyl GABA-d3, is a deuterated analog of 4-Acetamidobutanoic acid. This compound is a derivative of gamma-aminobutyric acid (GABA), which is a significant neurotransmitter in the central nervous system. The deuterated form, this compound, is often used in scientific research due to its enhanced stability and unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidobutanoic acid-d3 typically involves the deuteration of 4-Acetamidobutanoic acidThis can be achieved through various chemical reactions, often involving deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the product. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamidobutanoic acid-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of products, depending on the substituents involved .
Applications De Recherche Scientifique
4-Acetamidobutanoic acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and experiments.
Biology: Employed in studies related to neurotransmitter functions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical research.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 4-Acetamidobutanoic acid-d3 involves its interaction with GABA receptors in the central nervous system. As a derivative of GABA, it mimics the effects of this neurotransmitter, potentially modulating neuronal activity and exhibiting antioxidant and antibacterial properties. The molecular targets include GABA receptors, and the pathways involved are related to neurotransmission and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamidobutanoic acid: The non-deuterated analog, which shares similar properties but lacks the enhanced stability provided by deuteration.
Gamma-aminobutyric acid (GABA): The parent compound, which is a primary neurotransmitter in the central nervous system.
N-acetyl GABA: Another derivative of GABA, similar in structure and function to 4-Acetamidobutanoic acid
Uniqueness
4-Acetamidobutanoic acid-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise scientific measurements. This makes it particularly valuable in research applications where accuracy and consistency are crucial .
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
4-[(2,2,2-trideuterioacetyl)amino]butanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/i1D3 |
Clé InChI |
UZTFMUBKZQVKLK-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)NCCCC(=O)O |
SMILES canonique |
CC(=O)NCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide](/img/structure/B12386693.png)





![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)

![4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B12386742.png)

